molecular formula C13H16N2 B183713 1-Anilinocyclohexanecarbonitrile CAS No. 64269-06-3

1-Anilinocyclohexanecarbonitrile

Cat. No.: B183713
CAS No.: 64269-06-3
M. Wt: 200.28 g/mol
InChI Key: PLWMXJKEKOKJQU-UHFFFAOYSA-N
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Description

1-Anilinocyclohexanecarbonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of cyclohexane, where an aniline group is attached to the cyclohexane ring along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilinocyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with aniline in the presence of a catalyst to form 1-anilinocyclohexanol. This intermediate is then dehydrated to form 1-anilinocyclohexene, which is subsequently reacted with cyanogen bromide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Anilinocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Anilinocyclohexanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-anilinocyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an aniline and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Biological Activity

1-Anilinocyclohexanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves a palladium-mediated coupling strategy. This method allows for the formation of various derivatives, which can be further modified to enhance biological activity. The characterization of these compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm their structure and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit moderate activity against various pathogens. Specifically, studies have shown that certain derivatives demonstrate effectiveness against Plasmodium falciparum, the causative agent of malaria, with activities in the sub-micromolar range. This suggests that modifications to the anilinocyclohexanecarbonitrile structure could yield potent antimalarial agents .

Cytotoxicity Assessment

In addition to antimicrobial properties, the cytotoxicity of this compound has been evaluated against mononuclear leukocytes. The results indicate that while some derivatives possess acceptable levels of cytotoxicity, further chemical modifications are necessary to improve their selectivity and potency .

Study on Antimalarial Activity

A significant study focused on the synthesis and biological evaluation of quinoline-oxazole hybrid compounds, which included derivatives of this compound. The findings revealed that these compounds exhibited promising antimalarial activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .

Modification Strategies

To enhance the biological potency of this compound, researchers have explored various chemical modification strategies. These strategies aim to optimize the interactions between the compound and biological targets, thereby improving efficacy against specific diseases such as malaria and potentially other infections .

Comparative Biological Activity Table

CompoundActivity Against Plasmodium falciparumCytotoxicity LevelNotes
This compoundModerate (sub-micromolar range)AcceptableRequires further modification
Quinoline-oxazole hybridsHigh (varied effectiveness)VariablePromising antimalarial candidates

Properties

IUPAC Name

1-anilinocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMXJKEKOKJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302965
Record name 1-anilinocyclohexanecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64269-06-3
Record name 64269-06-3
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Record name 1-anilinocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylamino-cyclohexanecarbonitrile
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Synthesis routes and methods I

Procedure details

1.4 ml (15.3 mmol) of aniline are added to a solution of 1.3 ml (12.5 mmol) of cyclohexanone in 20 ml of acetic acid at 0° C. The solution is stirred for 10 minutes and 1.9 ml (14.2 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred overnight at room temperature. It is then gently poured into a solution of ice-cold ammonium hydroxide, while keeping the pH basic, and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The residue is precipitated in dichloromethane and heptane. The solid is filtered and dried. 2.2 g of 1-phenylaminocyclohexanecarbonitrile are obtained in the form of whitish crystals. Yield=88%, m.p.=67-9° C.
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1.4 mL
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20 mL
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1.9 mL
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Synthesis routes and methods II

Procedure details

1.4 ml (15.3 mmol) of aniline (starting product 1) are added to a solution of 1.3 ml (12.5 mmol) of cyclohexanone (starting product 2) in 20 ml of acetic acid at 0° C. The solution is stirred for a time and 1.9 ml (14.2 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred for one night at room temperature. It is then poured gently into an ice-cold ammonium hydroxide solution until the pH is basic and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The residue is precipitated in dichloromethane and heptane. The solid is filtered and dried. 2.2 g of 1-phenylaminocyclohexanecarbonitrile are obtained in the form of a whitish solid. M.p.=67-9° C., yield=88%.
Quantity
1.4 mL
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reactant
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0 (± 1) mol
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1.3 mL
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20 mL
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1.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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